molecular formula C45H71N11O14S2 B195041 Atosiban acetate CAS No. 914453-95-5

Atosiban acetate

Katalognummer B195041
CAS-Nummer: 914453-95-5
Molekulargewicht: 1054.2 g/mol
InChI-Schlüssel: SVDWBHHCPXTODI-MHZXAHMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Atosiban Acetate is a competitive oxytocin and vasopressin antagonist by exhibiting high affinity for both receptors . It is used to treat preterm labors . It is a nonapeptide competitive vasopressin/oxytocin receptor antagonist, and is a desamino-oxytocin analogue . Atosiban is the main tocolytic agent and has the potential for spontaneous preterm labor research .


Synthesis Analysis

Atosiban is synthesized through a large-scale solid-phase synthesis (SPS) process . The conditions have been selected for the closure of the disulfide bond (S–S) in the Atosiban molecule both in the solution and solid phase with the minimal formation of by-products . The developed technique allows for the synthesis of Atosiban on an enlarged scale (10–20 mmol) involving the cyclization of a protected intermediate with the formation of the S–S bond during solid-phase synthesis with the minimal formation of by-products .


Molecular Structure Analysis

The key intermediate NH2-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH of Atosiban was prepared from N-Boc-S-Bzl-cysteine by the stepwise lengthening of the chain according to the repetitive N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) strategy . The chemical formula of Atosiban acetate is C45H71N11O14S2 .


Chemical Reactions Analysis

The yield of Atosiban acetate after the disulfide bond closure in the solution was 31.5% relative to the starting amino acid attached to the polymer support . The results prompted the development of the optimal technique for the formation of the disulfide bond on the polymer support .


Physical And Chemical Properties Analysis

Atosiban acetate is a crystalline solid . Its molecular weight is 1,054.246 and its exact mass is 993.44 . The elemental analysis shows that it contains C, 51.27; H, 6.79; N, 14.61; O, 21.25; S, 6.08 .

Wissenschaftliche Forschungsanwendungen

1. Assisted Reproductive Technology (ART)

Summary of the Application

Atosiban is used in Assisted Reproductive Technology (ART) to increase live birth rates among women who have previously experienced a single implantation failure and are scheduled for single blastocyst transfer .

Methods of Application

In a study, a single-center randomized controlled study was conducted comparing atosiban and placebo in women undergoing a single blastocyst transfer with a previous failed blastocyst transfer . Women with endocrine or systemic illnesses, recurrent miscarriages, uterine malformations or fibroids, untreated hydrosalpinx, endometriosis (stage III or IV) or uterine fibroids, as well as women undergoing preimplantation genetic testing, were ineligible .

Results or Outcomes

The primary outcome of the study was live birth resulting from the frozen-thawed embryo transfer . Secondary outcomes included biochemical/clinical pregnancy, miscarriage, ectopic pregnancy, multiple pregnancies as well as maternal and perinatal outcomes .

2. Recurrent Implantation Failure (RIF) Treatment

Summary of the Application

Atosiban is used in the treatment of patients with recurrent implantation failure (RIF) undergoing IVF treatment .

Methods of Application

A prospective, randomized, double-blind controlled clinical trial was performed in the IVF center of Shanghai First Maternity and Infant Hospital . Women in the treatment group received atosiban intravenously about 30 min before embryo transfer with a bolus dose of 6.75 mg over one minute .

Results or Outcomes

There was no significant difference in the live birth rate between the atosiban and placebo groups . No significant differences were found between the two groups in the positive pregnancy test, clinical pregnancy, ongoing pregnancy, miscarriage, multiple pregnancy, ectopic pregnancy and implantation rates .

Safety And Hazards

Atosiban should be handled with care to avoid contact with skin, eyes, and clothing. It should not be ingested or inhaled. Prolonged or repeated exposure should be avoided . Contaminated clothing should be removed and washed before reuse. After handling, thorough washing is recommended .

Eigenschaften

IUPAC Name

acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)/t23-,24+,27-,28+,29-,30-,31-,35-,36-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDWBHHCPXTODI-QIWYXCRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H71N11O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1054.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atosiban acetate

CAS RN

914453-95-5
Record name Atosiban acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914453955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATOSIBAN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P5DNO7CEF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atosiban acetate
Reactant of Route 2
Atosiban acetate
Reactant of Route 3
Atosiban acetate
Reactant of Route 4
Atosiban acetate
Reactant of Route 5
Atosiban acetate
Reactant of Route 6
Atosiban acetate

Citations

For This Compound
52
Citations
Q Li, Y Huang, Y Zhang, H Cui, L Yin, Y Li… - … of Pharmaceutical and …, 2020 - Elsevier
… As to the import standard we gained of atosiban acetate injection, five impurities were … be of immense help to provide a reference for quality research of atosiban acetate injection. …
Number of citations: 4 www.sciencedirect.com
EL Swart, EML van Reij, WC Lee… - American journal of …, 2005 - academic.oup.com
the difference in pH between atosiban (4.5) and the other drugs (3.3 to 8.5). 2 The objective of this study was to evaluate the visual compatibility of atosiban with amoxicillin–clavulanic …
Number of citations: 1 academic.oup.com
I Jiménez-Lozano, M Larrosa-García… - European Journal of …, 2022 - Elsevier
… Based on this rule, atosiban acetate compatibility would then … Thus, the initial pH of atosiban acetate (4.68) would force the … Its pKa (9.46) is very similar to atosiban acetate, both are …
Number of citations: 4 www.sciencedirect.com
EOFAAIN PARENTERALS - researchgate.net
… developed for the estimation of Atosiban Acetate in dosage form. … Atosiban Acetate were found to be 1.5 mcg/mL and 4.5 mcg/mL respectively. The percentage assay of Atosiban Acetate …
Number of citations: 4 www.researchgate.net
YIN Jinjin, DU Peili, TAN Xiangping… - China …, 2023 - pesquisa.bvsalud.org
… METHODS Based on the drug instructions of atosiban acetate injection and related … process (AHP), and the use of atosiban acetate injection in 190 pregnant women from the Third …
Number of citations: 0 pesquisa.bvsalud.org
DV Avdeev, MV Ovchinnikov, YS Dudkina… - Russian Journal of …, 2021 - Springer
… The yield of Atosiban acetate after the disulfide bond closure in the solution was 31.5% relative to the starting amino acid attached to the polymer support. The results prompted us to …
Number of citations: 4 link.springer.com
Z Gui, J Dai, X Fan, Y Feng, W Zheng, J Bai, H Xu… - megajournalofcasereports.com
… atosiban acetate 30 … atosiban acetate 24ml/h for maintenance at the 7th postoperative hour. Subsequently, other treatments were unchanged; micropump intravenous atosiban acetate …
Number of citations: 0 megajournalofcasereports.com
L Li, G Shi, L Zhu, H Wang, Z Zhang… - American Journal of …, 2022 - ncbi.nlm.nih.gov
… JG patients were treated similarily to the CG plus atosiban acetate injection. The first intravenous injection of 6.75 mg of atosiban acetate was followed by an intravenous drip using 37.5 …
Number of citations: 5 www.ncbi.nlm.nih.gov
F Gobeaux, F Wien - Langmuir, 2018 - ACS Publications
… Atosiban-acetate salt is easily solubilized in any aqueous solution at concentrations up to … /mM, which would indicate that the atosiban-acetate salt fully dissociates in water in this range …
Number of citations: 15 pubs.acs.org
S Rastogi, S Shukla, M Kalaivani, GN Singh - Drug Discovery Today, 2019 - Elsevier
Highlights • Harmonized pharmacopoeial peptide monograph will reduce manufacturer’s burden. • Quality assessment of peptides is crucial to ensure optimal safety to patients. • Purity …
Number of citations: 44 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.